

A Comparative Guide to the Efficacy of BCL6 PROTACs for Researchers

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Compound of Interest

Compound Name: DZ-837

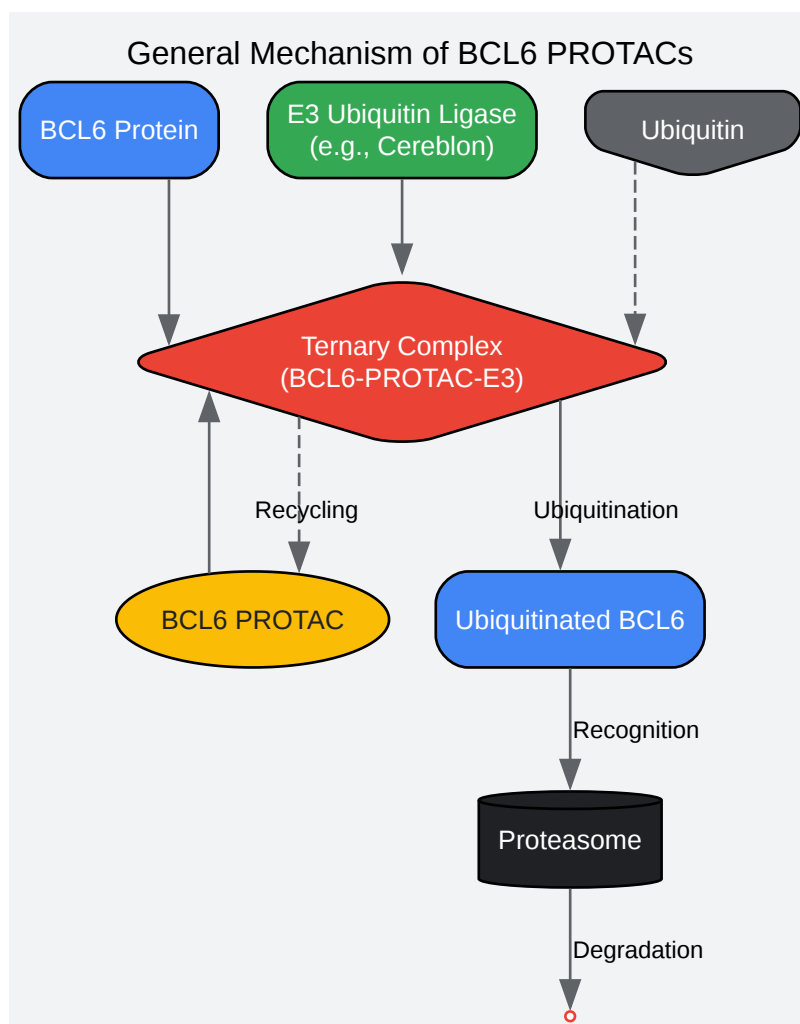
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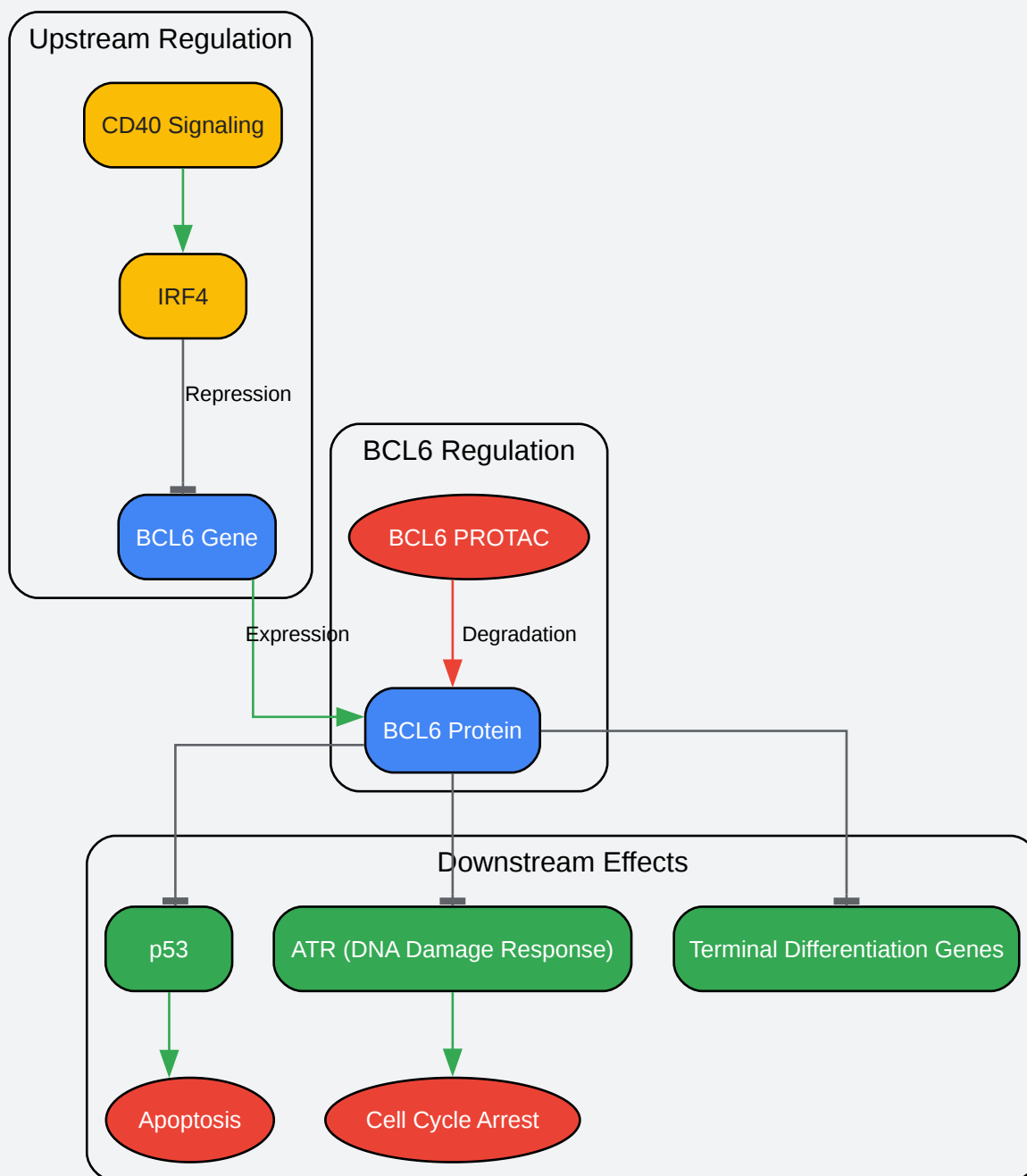
In the rapidly evolving landscape of targeted protein degradation, B-cell lymphoma 6 (BCL6) has emerged as a compelling target for the treatment of hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to eliminate BCL6 protein expression. This guide provides a comparative analysis of the preclinical efficacy of three prominent BCL6 PROTACs: ARV-393, A19, and **DZ-837**, to aid researchers, scientists, and drug development professionals in their evaluation of these molecules.

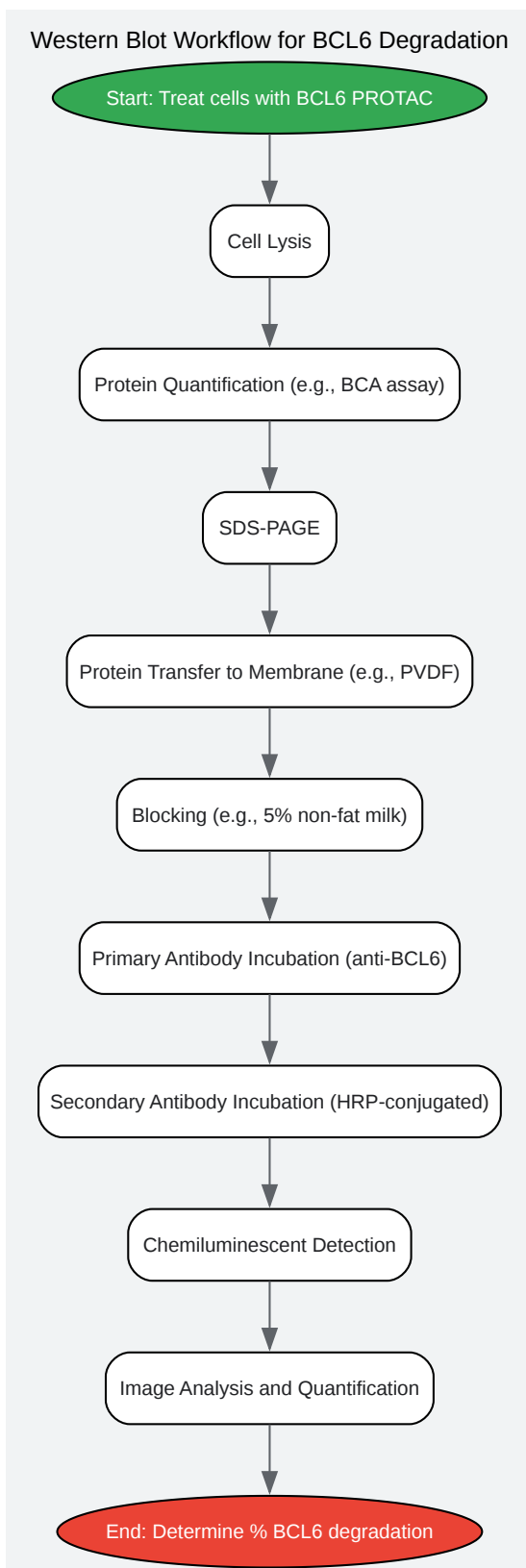
Mechanism of Action: BCL6 PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A BCL6 PROTAC consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple BCL6 proteins, leading to potent and sustained target suppression.



Simplified BCL6 Signaling Pathway in Lymphoma





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